molecular formula C14H14Cl2N4O2 B5568646 2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B5568646
M. Wt: 341.2 g/mol
InChI Key: AGIILAPNBLWXTR-UBKPWBPPSA-N
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Description

2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate, followed by the reaction with 1-ethyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The presence of chloro groups makes it susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole ring and the hydrazide moiety allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE
  • 2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

Compared to similar compounds, 2-(2,4-DICHLOROPHENOXY)-N’~1~-[(E)-1-(1-ETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE may exhibit unique properties due to the presence of the ethyl group on the pyrazole ring, which can influence its biological activity and chemical reactivity.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[(E)-(1-ethylpyrazol-4-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N4O2/c1-2-20-8-10(7-18-20)6-17-19-14(21)9-22-13-4-3-11(15)5-12(13)16/h3-8H,2,9H2,1H3,(H,19,21)/b17-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIILAPNBLWXTR-UBKPWBPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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